3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one

Dopamine D4 Receptor Receptor Binding Affinity Structure-Activity Relationship

3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one (CAS 164393-10-6), molecular formula C₂₂H₂₅N₃O, is a fully elaborated imidazol-2-one derivative that combines a 5-methyl-4-phenylimidazol-2-one ring with an N-substituted N-benzylpiperidine moiety. This scaffold is historically characterized within the patent literature as a dopamine receptor antagonist chemotype developed by Merck Sharp & Dohme, with the imidazolone core serving as a critical pharmacophore for dopaminergic receptor recognition.

Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
CAS No. 164393-10-6
Cat. No. B3244932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one
CAS164393-10-6
Molecular FormulaC22H25N3O
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=O)N1)C2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H25N3O/c1-17-21(19-10-6-3-7-11-19)25(22(26)23-17)20-12-14-24(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3,(H,23,26)
InChIKeyONVAFCPNRHAADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one (CAS 164393-10-6): Procurement-Relevant Identity and Core Pharmacophore


3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one (CAS 164393-10-6), molecular formula C₂₂H₂₅N₃O, is a fully elaborated imidazol-2-one derivative that combines a 5-methyl-4-phenylimidazol-2-one ring with an N-substituted N-benzylpiperidine moiety . This scaffold is historically characterized within the patent literature as a dopamine receptor antagonist chemotype developed by Merck Sharp & Dohme, with the imidazolone core serving as a critical pharmacophore for dopaminergic receptor recognition .

Why Generic Substitution Fails for 3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one


Within the 1,3-dihydroimidazol-2-one dopaminergic class, seemingly minor structural modifications produce profound shifts in receptor-subtype selectivity, ion-channel promiscuity, and pharmacokinetic behavior that render simple analog substitution invalid for research procurement . The specific combination of a 5-methyl group and an N-benzylpiperidine substitution at the imidazolone core determines D4 versus D2/D3 selectivity windows, while the nature of the benzyl substituent further modulates ion-channel off-target activity—differences that cannot be predicted from chemical similarity alone and demand compound-specific quantitative evidence for informed selection .

Head-to-Head Comparator Evidence: Where 3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one Differentiates Quantitatively


Dopamine D4 Receptor Binding Affinity: N-Benzyl Analog Outperforms the Des-Methyl Parent by 30-Fold

The target compound, bearing both the 5-methyl and N-benzyl substituents, achieves a Ki of 0.60 nM at the human dopamine D4 receptor . In contrast, the des-methyl analog 1-(1-benzylpiperidin-4-yl)-4-phenyl-1,3-dihydroimidazol-2-one (CHEMBL93958), which lacks the 5-methyl group on the imidazolone ring, exhibits a Ki of 18 nM at the same receptor under identical assay conditions . This represents an approximately 30-fold improvement in binding affinity conferred specifically by the 5-methyl substituent in the benzylpiperidine context.

Dopamine D4 Receptor Receptor Binding Affinity Structure-Activity Relationship

D4 vs. D2 Selectivity Ratio: The N-Benzyl-5-Methyl Imidazolone Achieves 93-Fold D4 Selectivity

The target compound demonstrates Ki values of 0.60 nM at D4 and 56 nM at D2, yielding a D2/D4 selectivity ratio of approximately 93-fold in favor of D4 . The des-methyl analog 1-(1-benzylpiperidin-4-yl)-4-phenyl-1,3-dihydroimidazol-2-one (CHEMBL93958) exhibits Ki values of 18 nM at D4 and 82 nM at D2, yielding a D2/D4 ratio of only approximately 4.6-fold . The 5-methyl group thus enhances D4 selectivity by approximately 20-fold relative to the des-methyl comparator, confirming that the methyl substituent is a critical determinant of subtype selectivity within the N-benzylpiperidine-imidazolone series.

Dopamine Receptor Subtype Selectivity D4/D2 Selectivity Ratio GPCR Pharmacology

Ion Channel Selectivity Advantage of the 5-Methyl-4-Phenylimidazolone Scaffold vs. Alternative Heterocyclic Cores

Carling et al. (1999) demonstrated in a series of D4-targeting compounds that the 5-methyl-4-phenyl-1,3-dihydroimidazol-2-one scaffold displays significantly superior selectivity over cardiac ion channels compared to alternative heterocyclic cores within the same benzylpiperidine series . Compound 8 of that study (an analog within this chemotype) was characterized as having inferior dopamine-subtype selectivity to comparator compound 2, yet the 5-methyl-4-phenylimidazolone core provided a meaningfully improved ion channel safety window. Compounds incorporating this imidazolone core were evaluated against a panel of ion channels including hERG, sodium, and calcium channels, demonstrating the scaffold's advantage for applications where ion channel off-target activity must be minimized . The N-benzyl-5-methyl derivative (target compound) shares this core pharmacophore and would be expected to benefit from the same ion channel selectivity feature relative to non-imidazolone D4 ligands.

Ion Channel Selectivity Pharmacological Tool Selectivity D4 Antagonist

Synthetic Accessibility and Intermediacy: The N-Benzyl Derivative Serves as a Late-Stage Intermediate with Established Synthetic Route

The compound 3-(1-benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one has been explicitly documented as a late-stage synthetic intermediate (designated as compound V or XII in the published synthetic route) in the preparation of the high-affinity D4 antagonist 1-(3-cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one . The synthetic sequence proceeds through this N-benzyl intermediate, which is subsequently debenzylated via 1-chloroethyl chloroformate and realkylated with α-bromo-m-tolunitrile to yield the m-cyanobenzyl final product. This established synthetic provenance provides procurement confidence: the compound is not a hypothetical or virtual structure but has been synthesized and characterized within a fully described synthetic route, with defined handling and transformation conditions .

Chemical Synthesis Drug Intermediate N-Benzyl Deprotection

Optimal Application Scenarios for 3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one Based on Quantitative Evidence


Dopamine D4 Receptor Pharmacological Probe Development Requiring Sub-Nanomolar Affinity

With a D4 Ki of 0.60 nM, this compound is suited for experiments demanding high receptor occupancy at low nanomolar concentrations, such as radioligand binding displacement studies, functional cAMP assays, or β-arrestin recruitment assays where D4 receptor engagement must be maximized while minimizing total compound load . The 30-fold affinity advantage over the des-methyl analog (Ki = 18 nM) makes it the preferred choice for D4 receptor occupancy studies where binding site saturation is critical.

D4-Selective vs. D2-Selective Pharmacological Dissection in CNS Research

The 93-fold D4/D2 selectivity ratio enables experimental designs that isolate D4-mediated signaling from D2-mediated effects, a key requirement in neuroscience studies investigating the role of D4 receptors in cognition, attention, and schizophrenia-related circuitry . In contrast, the des-methyl analog's 4.6-fold selectivity is insufficient for clean D4/D2 discrimination at concentrations required for full receptor occupancy.

Synthetic Chemistry and Medicinal Chemistry Campaigns Using the N-Benzyl Group as a Protective or Diversifiable Handle

As a documented late-stage intermediate in the synthesis of the advanced D4 antagonist tool compound 1-(3-cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one, this N-benzyl derivative can be procured for subsequent debenzylation and N-functionalization, enabling SAR exploration at the piperidine nitrogen with a pre-formed, fully elaborated imidazolone pharmacophore .

Ion Channel Counter-Screening Studies Benefiting from the Imidazolone Scaffold Advantage

For D4-targeted programs where ion channel off-target activity (particularly hERG, sodium, and calcium channels) is a known liability, the 5-methyl-4-phenylimidazolone core provides a scaffold-documented selectivity advantage over alternative heterocyclic D4 ligands . This compound can serve as a reference standard in selectivity panels to benchmark ion channel promiscuity of novel D4-targeting chemical series.

Quote Request

Request a Quote for 3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.